![molecular formula C13H14N2O2S B5878808 5-benzyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B5878808.png)
5-benzyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone
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Overview
Description
5-benzyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been the subject of extensive research in recent years.
Mechanism of Action
The mechanism of action of 5-benzyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone is not fully understood. However, it is believed to act as an antioxidant and a free radical scavenger, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-benzyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has potential biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, as well as potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-benzyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone is its unique chemical structure, which makes it a promising compound for scientific research. However, its synthesis can be challenging, and it may be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 5-benzyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone. These include further studies on its mechanism of action, as well as its potential applications in medicine, agriculture, and materials science. Additionally, research could focus on developing more efficient synthesis methods for this compound, which could increase its availability for scientific research.
Synthesis Methods
The synthesis of 5-benzyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone involves the reaction of 2-mercaptoethanol with 5-benzylidene-2-thioxo-4-thiazolidinone in the presence of a base. The resulting product is then oxidized with hydrogen peroxide to yield the final compound.
Scientific Research Applications
The unique chemical structure of 5-benzyl-2-(ethylthio)-6-hydroxy-4(3H)-pyrimidinone has made it a promising compound for scientific research. It has been studied for its potential applications in various fields, including medicine, agriculture, and materials science.
properties
IUPAC Name |
5-benzyl-2-ethylsulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-18-13-14-11(16)10(12(17)15-13)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJPYQSZIKMBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1)CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-2-(ethylsulfanyl)-6-hydroxypyrimidin-4(3H)-one |
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